molecular formula C22H17ClN4O2 B2757557 (4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone CAS No. 1448051-08-8

(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone

Katalognummer: B2757557
CAS-Nummer: 1448051-08-8
Molekulargewicht: 404.85
InChI-Schlüssel: NQZHRBFAKZLKAX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-(1H-pyrrol-1-yl)phenyl)(3-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C22H17ClN4O2 and its molecular weight is 404.85. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation for Biological Activities

This compound's derivatives have been synthesized and evaluated for various biological activities, including anti-inflammatory, antibacterial, and anticancer properties. The microwave-assisted synthesis of related pyrazoline and oxadiazolyl methanone derivatives has shown significant anti-inflammatory and antibacterial activities, highlighting the compound's potential in developing new therapeutics (Ravula et al., 2016). Similarly, pyrazole derivatives with oxa/thiadiazolyl and pyrazolyl moieties have demonstrated higher anticancer activity than the reference drug doxorubicin, alongside potent antimicrobial activity (Hafez et al., 2016).

Formulation Development for Poorly Soluble Compounds

The development of suitable formulations for poorly soluble compounds is crucial for their therapeutic application. A study on the formulation of a related compound to increase in vivo exposure has demonstrated that solubilized, precipitation-resistant formulations can achieve higher plasma concentrations, which is beneficial for the early clinical evaluation of poorly soluble compounds (Burton et al., 2012).

Antimicrobial and Anticancer Agents

Compounds structurally related to the title compound have been investigated for their antimicrobial and anticancer activities. These studies have revealed novel scaffolds with potent activity against various microbial strains and cancer cell lines, offering insights into the compound's application in designing new therapeutic agents (Katariya et al., 2021).

Molecular Docking and Structural Analysis

Molecular docking and structural analysis of related compounds have provided valuable information on their potential binding mechanisms and interactions with biological targets. This research aids in the rational design of new compounds with improved efficacy and specificity for desired biological activities (Sivakumar et al., 2021).

Eigenschaften

IUPAC Name

[3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O2/c23-18-5-3-4-16(12-18)20-24-21(29-25-20)17-13-27(14-17)22(28)15-6-8-19(9-7-15)26-10-1-2-11-26/h1-12,17H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQZHRBFAKZLKAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC=C(C=C2)N3C=CC=C3)C4=NC(=NO4)C5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.